1-Naphthalenemethanol

Catalog No.
S570130
CAS No.
4780-79-4
M.F
C11H10O
M. Wt
158.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Naphthalenemethanol

CAS Number

4780-79-4

Product Name

1-Naphthalenemethanol

IUPAC Name

naphthalen-1-ylmethanol

Molecular Formula

C11H10O

Molecular Weight

158.20 g/mol

InChI

InChI=1S/C11H10O/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2

InChI Key

PBLNHHSDYFYZNC-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=C2CO

Solubility

0.02 M

Synonyms

1-naphthalenemethanol, 1-naphthylmethanol

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CO

As a Substrate for Enzyme Studies:

1-Naphthalenemethanol has been used as a substrate to study the activity of arylsulfotransferases, enzymes that transfer sulfate groups to various organic molecules []. This research helps scientists understand the role of these enzymes in various biological processes, such as drug metabolism and detoxification.

Investigating Photochemical Reactions:

1-Naphthalenemethanol serves as a model compound to investigate photolysis, the breakdown of molecules by light [, ]. Studies using 1-naphthalenemethanol have shed light on the mechanisms of photodegradation of various aromatic pollutants and environmental contaminants.

1-Naphthalenemethanol, also known as naphthalene-1-methanol or 1-(hydroxymethyl)naphthalene, is an organic compound with the molecular formula C₁₁H₁₀O and a molecular weight of approximately 158.20 g/mol. It consists of a naphthalene ring substituted with a hydroxymethyl group at the first position. This structural configuration contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and material science .

1-Naphthalenemethanol is versatile in its reactivity, participating in several chemical transformations:

  • Oxidation: The compound can be oxidized to form naphthalen-1-carboxylic acid using agents like potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: It can be reduced to naphthalen-1-ylmethane using strong reducing agents such as lithium aluminum hydride.
  • Substitution Reactions: Nucleophilic substitution can occur with halogens or other electrophiles, leading to various substituted derivatives .

1-Naphthalenemethanol exhibits significant biological activity, particularly in antibacterial contexts. It has been shown to interact with the enzyme arylsulfotransferase, which facilitates its sulfation—a critical biochemical modification that influences its biological effects. This compound has demonstrated antibacterial properties against specific bacterial strains, indicating its potential as a therapeutic agent .

Molecular Mechanism

The interaction of 1-naphthalenemethanol with biomolecules is essential for its biological activity. Its sulfation results in the formation of metabolites that may exhibit different pharmacological effects compared to the parent compound. Understanding these interactions can provide insights into its therapeutic potential and mechanisms of action.

Several methods are available for synthesizing 1-naphthalenemethanol:

  • Reduction of Naphthaldehyde: A common laboratory method involves reducing naphthaldehyde using sodium borohydride in methanol at room temperature.
  • Catalytic Hydrogenation: In industrial settings, this compound is often produced through catalytic hydrogenation of naphthaldehyde using palladium on carbon as a catalyst under hydrogen gas at elevated pressures and temperatures. This method is efficient and suitable for large-scale production .

1-Naphthalenemethanol has diverse applications across various fields:

  • Pharmaceuticals: Due to its antibacterial properties, it may serve as a lead compound for developing new antibiotics.
  • Chemical Intermediates: It acts as an intermediate in synthesizing other organic compounds, including dyes and fragrances.
  • Research: The compound is used in biochemical studies to understand sulfation processes and enzyme interactions .

Research on 1-naphthalenemethanol's interactions focuses on its biochemical pathways and effects on cellular processes. Studies have highlighted its role in sulfation by arylsulfotransferase, which can influence drug metabolism and efficacy. Understanding these interactions is crucial for evaluating its safety and therapeutic potential .

Similar Compounds: Comparison with Other Compounds

Several compounds share structural similarities with 1-naphthalenemethanol, each exhibiting unique properties:

Compound NameStructure DescriptionUnique Features
Naphthalen-2-yl-methanolHydroxymethyl group at the second positionDifferent reactivity patterns due to positional isomerism
Naphthalen-1-yl-ethanolEthanol derivative with hydroxyl group at the first positionPotentially different biological activities
Naphthalen-1-yl-methanoneKetone derivative with a carbonyl group at the first positionExhibits different chemical reactivity

Uniqueness of 1-Naphthalenemethanol

The distinct structural configuration of 1-naphthalenemethanol imparts specific chemical and physical properties that differentiate it from related compounds. Its ability to undergo a variety of reactions while exhibiting notable biological activity makes it a valuable compound for both research and industrial applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

158.073164938 g/mol

Monoisotopic Mass

158.073164938 g/mol

Boiling Point

304.0 °C

Heavy Atom Count

12

LogP

2.37 (LogP)

Melting Point

64.0 °C

UNII

4L2MEJ1Q34

Other CAS

4780-79-4

Metabolism Metabolites

1-Nahthalenethanol is a known human metabolite of 1-Naphtaldehyde.

Wikipedia

1-naphthylmethanol

Use Classification

Environmental transformation -> Pesticide transformation products (metabolite, successor)

Dates

Modify: 2023-08-15

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